2-chloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3/c1-2-28-15-7-5-14(6-8-15)17-9-10-18(26)25(24-17)13-12-23-20(27)16-4-3-11-22-19(16)21/h3-11H,2,12-13H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHECVCLUFPQCMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=C(N=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide typically involves multiple steps. One common method includes the reaction of 2-chloronicotinic acid with 4-ethoxyaniline to form an intermediate, which is then subjected to cyclization with hydrazine hydrate to yield the pyridazinone ring . The final step involves the coupling of the pyridazinone intermediate with 2-chloroethylamine under appropriate conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted nicotinamide derivatives.
Scientific Research Applications
Potential Applications
-
Pharmaceutical Applications:
- Enzyme Inhibition: Compounds with similar structures are known to act as enzyme inhibitors, which can be crucial in developing treatments for diseases involving abnormal enzyme activity, such as cancer or metabolic disorders.
- Drug Development: The presence of multiple functional groups in these compounds allows for structural modifications to enhance efficacy and reduce side effects, making them candidates for drug development.
-
Biological Research:
- Kinase Inhibition: Similar compounds have shown potential in inhibiting specific kinases, which are enzymes involved in signaling pathways critical for cell growth and division. This makes them interesting for cancer research.
- Antioxidant and Antidiabetic Activities: While not directly documented for this compound, related quinoxaline derivatives have shown antioxidant and antidiabetic properties, suggesting potential applications in managing oxidative stress and diabetes .
Case Studies and Research Findings
Unfortunately, there are no specific case studies or detailed research findings available for 2-chloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide . However, compounds with similar structures have been studied extensively:
- Kinase Inhibition Studies: Research on similar compounds indicates their potential in targeting specific kinases involved in cancer progression. These studies often involve in vitro experiments to assess the inhibitory effects on enzyme activity.
- Pharmacokinetic Studies: Understanding the pharmacokinetics of these compounds, including absorption, distribution, metabolism, and excretion, is crucial for developing effective therapeutic agents.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Pyridazinone Derivatives
Compounds sharing the pyridazinone core but differing in substituents and side chains are critical for understanding structure-activity relationships (SAR).
Key Observations :
- Substituent Effects : The 4-ethoxyphenyl group in the target compound contrasts with chlorophenyl (6h) or benzylpiperidinyl (6e) groups, which may alter target selectivity. Ethoxy’s electron-donating nature could reduce electrophilicity compared to chloro substituents .
- Nicotinamide vs. Antipyrine Hybrids : The nicotinamide moiety may engage in NAD-like interactions, whereas antipyrine hybrids (6e, 6h) are designed for cyclooxygenase or acetylcholinesterase binding .
Nicotinamide Analogues
Key Observations :
- Chlorine Position : The 2-chloro substituent in the target compound and is conserved, suggesting a role in steric or electronic modulation of target binding.
- Amide vs. Ester Functionality : The target’s amide group may enhance stability compared to ester-containing analogues (e.g., ), which are prone to hydrolysis.
Biological Activity
2-chloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide is a complex organic compound belonging to the class of nicotinamide derivatives. Its structure includes a chloro group, a pyridazinone moiety, and an ethoxyphenyl substituent, which contribute to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
Preliminary studies suggest that this compound may exhibit significant biological activities, particularly in pharmacology. Its structural components indicate potential interactions with various biological targets, including enzymes and receptors.
The mechanism of action for this compound involves several key interactions:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Binding : It may bind to specific receptors on cell surfaces, triggering intracellular signaling cascades.
- Nucleic Acid Interaction : The compound can interact with DNA or RNA, affecting gene expression and protein synthesis.
Pharmacological Properties
Research has indicated several pharmacological properties associated with this compound:
- Antitumor Activity : Studies have shown that similar compounds exhibit anti-cancer properties by inducing apoptosis in cancer cells.
- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, suggesting potential use as an antimicrobial agent.
- Anti-inflammatory Effects : There is evidence that it may modulate inflammatory responses, making it a candidate for treating inflammatory diseases.
Case Studies
Recent research has focused on the synthesis and biological evaluation of related pyridazinone compounds. For instance:
- A study investigating the synthesis of pyridazinone derivatives found that certain structural modifications enhanced their inhibitory effects on cholinesterase enzymes, indicating potential applications in neurodegenerative diseases .
Data Tables
The following table summarizes key findings related to the biological activity of this compound and its analogs:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Contains chloro and pyridazinone moieties | Potential antitumor and antimicrobial activity |
| Pyridazinone Derivative A | Similar structure with varied substituents | Enhanced cholinesterase inhibition |
| Pyridazinone Derivative B | Different phenyl substitutions | Anti-inflammatory properties |
Q & A
Basic: What are the recommended synthetic routes and optimization strategies for 2-chloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of intermediates such as the pyridazinone core and subsequent coupling with nicotinamide derivatives. Key steps include:
- Intermediate Preparation : React 4-ethoxyphenyl precursors with hydrazine derivatives to form the pyridazinone ring .
- Coupling Reactions : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the nicotinamide moiety to the pyridazinone-ethyl intermediate .
- Yield Optimization : Apply statistical experimental design (e.g., Box-Behnken or factorial designs) to optimize reaction parameters like temperature, solvent polarity, and stoichiometry. This reduces trial-and-error approaches and improves reproducibility .
Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the pyridazinone ring, ethoxyphenyl group, and amide bond connectivity. Pay attention to splitting patterns for ethylenic protons .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula accuracy with <2 ppm mass error.
- HPLC-PDA/MS : Employ reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%) and detect byproducts from incomplete coupling reactions .
Advanced: How can computational modeling resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model interactions with target proteins (e.g., kinases) to identify binding pose discrepancies across studies. Use force fields like CHARMM36 to assess conformational stability .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to explain variations in redox-dependent activity. Compare computed reactivity indices with experimental IC values .
- Meta-Analysis : Apply multivariate regression to published bioactivity datasets, controlling for variables like assay type (e.g., in vitro vs. cell-based) .
Advanced: What mechanistic insights explain inconsistent synthetic yields in large-scale preparations?
Methodological Answer:
- Reaction Profiling : Use in-situ IR or Raman spectroscopy to monitor intermediate formation and identify rate-limiting steps (e.g., amide bond formation) .
- Scale-Up Challenges : Investigate solvent viscosity effects on mixing efficiency using computational fluid dynamics (CFD). Adjust impeller design or solvent polarity to mitigate mass transfer limitations .
- Byproduct Analysis : Conduct LC-MS/MS to trace side products (e.g., N-ethylnicotinamide isomers) and modify protecting group strategies .
Basic: How should researchers design stability studies for this compound under physiological conditions?
Methodological Answer:
- Forced Degradation : Expose the compound to hydrolytic (pH 1–13), oxidative (HO), and photolytic (ICH Q1B) conditions. Monitor degradation via HPLC-UV at 254 nm .
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life at 25°C from accelerated stability data (40°C/75% RH) .
Advanced: How can in vitro-to-in vivo extrapolation (IVIVE) address discrepancies in metabolic data?
Methodological Answer:
- CYP450 Profiling : Use human liver microsomes (HLM) with isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways .
- Physiologically Based Pharmacokinetic (PBPK) Modeling : Integrate microsomal clearance data with tissue partition coefficients to predict plasma concentration-time profiles .
- Metabolite Identification : Apply UPLC-QTOF-MS/MS with isotopic labeling to distinguish phase I/II metabolites and reconcile interspecies differences (e.g., rat vs. human) .
Advanced: What strategies validate hypothesized structure-activity relationships (SAR) for derivatives?
Methodological Answer:
- Fragment-Based Design : Synthesize analogs with systematic substitutions (e.g., ethoxy → methoxy) and correlate logP values with membrane permeability via Parallel Artificial Membrane Permeability Assay (PAMPA) .
- Free Energy Perturbation (FEP) : Compute relative binding affinities of derivatives against a target protein to prioritize synthetic efforts .
- 3D-QSAR : Develop CoMFA or CoMSIA models using alignment-independent descriptors to guide substituent selection .
Basic: What safety protocols are critical when handling intermediates with reactive functional groups?
Methodological Answer:
- Hazard Assessment : Review Safety Data Sheets (SDS) for precursors (e.g., chloronicotinoyl chloride) and implement fume hood use for volatile reagents .
- Waste Management : Neutralize acidic/basic byproducts before disposal and use chelating agents for heavy metal catalysts .
Advanced: How can machine learning improve reaction condition screening for novel analogs?
Methodological Answer:
- Dataset Curation : Compile historical reaction data (solvent, catalyst, yield) into a graph-based format using RDKit descriptors .
- Neural Network Training : Train a Transformer model on USPTO reaction databases to predict optimal conditions for new substituents .
- Active Learning : Iteratively validate model predictions with high-throughput experimentation (HTE) to refine algorithmic accuracy .
Advanced: What cross-disciplinary approaches address challenges in reactor design for continuous synthesis?
Methodological Answer:
- Microfluidic Systems : Design chip-based reactors with embedded sensors for real-time pH and temperature monitoring to enhance reproducibility .
- Process Analytical Technology (PAT) : Integrate inline FTIR or NIR probes for feedback-controlled crystallization .
- Life Cycle Assessment (LCA) : Collaborate with environmental engineers to quantify waste reduction and energy efficiency gains from flow chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
